molecular formula C15H13N3O2S B6721460 N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide

Cat. No.: B6721460
M. Wt: 299.3 g/mol
InChI Key: UKCLMSFNYANKFA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a sulfonamide group, and additional functional groups such as a cyanomethyl and a prop-2-ynyl group

Properties

IUPAC Name

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-3-8-18(9-7-16)21(19,20)14-6-4-5-13-10-12(2)11-17-15(13)14/h1,4-6,10-11H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCLMSFNYANKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(CC#C)CC#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

    Addition of Cyanomethyl and Prop-2-ynyl Groups: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides. The prop-2-ynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanomethyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline sulfonamide.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the quinoline core can intercalate with DNA, potentially leading to anticancer effects by disrupting DNA replication and transcription.

Comparison with Similar Compounds

N-(cyanomethyl)-3-methyl-N-prop-2-ynylquinoline-8-sulfonamide can be compared with other quinoline derivatives, such as:

    Quinoline-8-sulfonamide: Lacks the cyanomethyl and prop-2-ynyl groups, resulting in different chemical properties and biological activities.

    N-(cyanomethyl)quinoline-8-sulfonamide:

    N-prop-2-ynylquinoline-8-sulfonamide: Lacks the cyanomethyl group, affecting its chemical behavior and biological interactions.

The presence of both cyanomethyl and prop-2-ynyl groups in this compound makes it unique, providing a combination of properties that can be exploited for specific scientific and industrial applications.

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